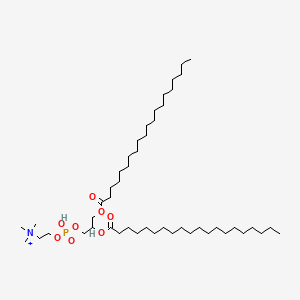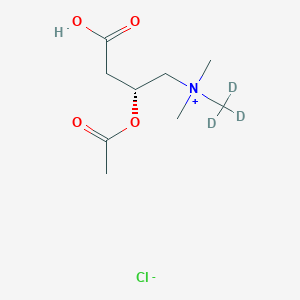
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a phosphinic acid group. It is often used in research due to its amphiphilic properties, making it useful in studies involving lipid membranes and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with icosanoic acid to form 2,3-bis(icosanoyloxy)propyl derivatives.
Phosphorylation: The next step is the phosphorylation of the hydroxyl group using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
Quaternization: Finally, the compound undergoes quaternization with trimethylamine to introduce the trimethylammonio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for esterification and phosphorylation.
Purification steps: such as recrystallization or chromatography to ensure high purity.
Quality control: measures to maintain consistency and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted phosphinic acid derivatives
Applications De Recherche Scientifique
2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in the study of micelles and lipid bilayers.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential in drug delivery systems.
Medicine: Explored for its potential in developing lipid-based drug carriers and in the formulation of liposomal drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and lipid bilayers, which are crucial in various biological and chemical processes. The trimethylammonio group enhances its solubility in aqueous solutions, facilitating its use in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 2,3-Bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Uniqueness
Compared to similar compounds, 2,3-Bis(icosanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid has longer fatty acid chains, which can influence its physical properties such as melting point, solubility, and interaction with lipid membranes. This makes it particularly useful in applications requiring specific lipid characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C48H97NO8P+ |
|---|---|
Poids moléculaire |
847.3 g/mol |
Nom IUPAC |
2-[2,3-di(icosanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/p+1 |
Clé InChI |
YKIOPDIXYAUOFN-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)



![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)


![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)
![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)
